molecular formula C6H12ClN5 B11779753 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride

7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride

Cat. No.: B11779753
M. Wt: 189.65 g/mol
InChI Key: GXBWAZWERRGCCI-UHFFFAOYSA-N
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Description

7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyrazine family, known for its potential therapeutic applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with 2-chloropyrazine in ethanol, followed by cyclization and subsequent purification steps . The reaction conditions often include heating to specific temperatures and maintaining pH levels to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The process may also include additional purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine

Uniqueness: 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride is unique due to its specific substitution pattern and structural configuration.

Properties

Molecular Formula

C6H12ClN5

Molecular Weight

189.65 g/mol

IUPAC Name

7-methyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-2-amine;hydrochloride

InChI

InChI=1S/C6H11N5.ClH/c1-10-2-3-11-5(4-10)8-6(7)9-11;/h2-4H2,1H3,(H2,7,9);1H

InChI Key

GXBWAZWERRGCCI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=NC(=N2)N)C1.Cl

Origin of Product

United States

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